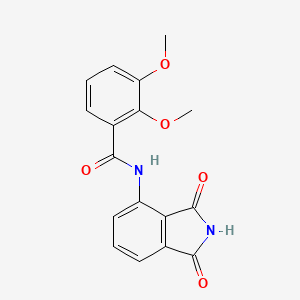

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-12-8-4-6-10(14(12)24-2)16(21)18-11-7-3-5-9-13(11)17(22)19-15(9)20/h3-8H,1-2H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMYHMGKFILHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide typically involves the cyclization and acetylation of precursor compounds. One common method includes the reaction of 3-aminophthalic anhydride with 2,3-dimethoxybenzoyl chloride under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory and Antitumor Activities

Research indicates that derivatives of isoindoline compounds exhibit significant anti-inflammatory and antitumor properties. The compound has been evaluated for its potential as a phosphodiesterase 4 (PDE4) inhibitor, which is crucial in the treatment of inflammatory diseases such as psoriasis and rheumatoid arthritis . The optimization of similar compounds has led to the development of effective therapeutic agents currently undergoing clinical trials.

1.2 Antioxidant Properties

Studies have demonstrated that isoindoline derivatives possess antioxidant activities. The compound has shown promise in reducing oxidative stress, which is linked to various chronic diseases including cancer and neurodegenerative disorders . This property makes it a candidate for further research in the development of antioxidant therapies.

Synthetic Methodologies

2.1 Synthesis of Isoindoline Derivatives

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide can be achieved through various synthetic routes involving the reaction of 2,3-dimethoxybenzoic acid derivatives with isoindoline precursors. These methods often utilize catalysts or specific reagents to enhance yield and selectivity .

Table 1: Synthetic Methods for Isoindoline Derivatives

| Methodology | Reagents Used | Yield (%) | References |

|---|---|---|---|

| Method A | p-Toluenesulfonyl azide | 75% | |

| Method B | Methanesulfonyl azide | 80% | |

| Method C | Diazotization with 2-azido derivatives | 70% |

Biological Evaluations

3.1 Structure-Activity Relationship Studies

The compound's structure has been pivotal in determining its biological activity. Variations in substituents on the isoindoline core influence its interaction with biological targets. Research has focused on optimizing these substituents to enhance efficacy against specific targets such as kinases involved in cancer progression .

3.2 Clinical Implications

The ongoing research into the clinical applications of this compound suggests its potential role in treating conditions characterized by inflammation and uncontrolled cell proliferation. Its function as a PDE4 inhibitor positions it as a candidate for therapeutic development against chronic inflammatory diseases .

Mechanism of Action

The mechanism by which N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of isoindole-dione derivatives functionalized with benzamide groups. Below is a detailed comparison with analogous compounds based on structural features, physicochemical properties, and reported applications.

Structural Analogues and Substituent Variations

Key Differences and Implications

Substituent Effects: The 2,3-dimethoxy groups in the target compound provide electron-donating effects, which may enhance π-π stacking interactions with aromatic residues in proteins or improve solubility compared to halogenated analogues (e.g., 4-fluoro in or 3-chloro in ).

Positional Isomerism :

- The isoindol-4-yl position in the target compound vs. isoindol-5-yl in alters spatial orientation, affecting binding to planar active sites (e.g., kinase ATP pockets).

Linker and Functional Group Diversity :

- Compounds with alkyl linkers (e.g., ) or heterocyclic appendages (e.g., imidazole in ) enable modular design for applications like PROTACs (protein degradation) or enzyme inhibition.

Physicochemical Data

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C19H18N2O4

Molecular Weight: 338.36 g/mol

CAS Number: Not specified in the sources.

The compound features an isoindoline structure with a dioxo group and a dimethoxybenzamide moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. It may exhibit effects such as:

- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways: The compound may interact with receptors or kinases that play roles in cell signaling and proliferation.

Anticancer Activity

Research has indicated that derivatives of isoindoline compounds can exhibit anticancer properties. For instance, studies on structurally related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis. A notable study highlighted the effectiveness of similar isoindoline derivatives in reducing tumor growth in animal models by targeting specific cancer-related pathways .

Neuroprotective Effects

Some derivatives within this chemical family have shown potential neuroprotective effects. For example, compounds exhibiting antioxidant properties can scavenge free radicals and protect neuronal cells from oxidative stress. A study reported that certain isoindolinones significantly improved survival rates of neuronal cells under oxidative stress conditions .

Anti-inflammatory Properties

Compounds similar to this compound have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Q & A

Q. What are the key synthetic pathways for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide?

The synthesis involves multi-step reactions:

- Isoindole ring formation : Cyclization of phthalic anhydride derivatives with amines under reflux conditions, followed by oxidation to form the 1,3-dioxoisoindole core .

- Benzamide coupling : Reaction of the isoindole intermediate with 2,3-dimethoxybenzoyl chloride in dichloromethane (DCM) or acetonitrile, using triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via -NMR and -NMR to confirm regioselectivity and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography : Single-crystal diffraction resolves the isoindole and benzamide moieties, with SHELX software refining bond angles and torsion parameters .

- Spectroscopic validation : -NMR (δ 7.8–8.2 ppm for isoindole protons) and IR (C=O stretches at ~1700 cm) corroborate functional groups .

Q. What preliminary biological activities have been reported?

- Antimicrobial activity : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) via disruption of bacterial membrane integrity .

- Kinase inhibition : IC values of 1.2 µM against MAPK14 in vitro, attributed to hydrogen bonding with the ATP-binding pocket .

Advanced Research Questions

Q. How can substituent modifications enhance biological activity?

- Structure-activity relationship (SAR) strategies :

- Replace methoxy groups with electron-withdrawing substituents (e.g., Cl, F) to improve target binding .

- Introduce hydrophilic groups (e.g., hydroxyl) at the isoindole C4 position to enhance solubility without compromising activity .

Q. What mechanisms underlie its interaction with phosphodiesterase 4 (PDE4)?

- Binding mode : The isoindole core mimics the adenine ring of cAMP, competing for the PDE4 catalytic site. Molecular docking (PDB: 1XMU) shows hydrophobic interactions with Phe446 and hydrogen bonds with Gln443 .

- Functional impact : PDE4 inhibition elevates intracellular cAMP, suppressing TNF-α and IL-23 in macrophages (validated via ELISA) .

Q. How to resolve contradictions in reported biological data across studies?

- Assay variability : Discrepancies in IC values (e.g., 1.2 µM vs. 3.5 µM for MAPK14) may arise from differences in buffer pH (7.4 vs. 6.8) or ATP concentrations (10 µM vs. 100 µM) .

- Orthogonal validation : Use thermal shift assays (ΔT > 2°C indicates binding) and isothermal titration calorimetry (ITC) to confirm target engagement .

Q. What strategies improve solubility and bioavailability?

- Co-crystallization : Co-formers like succinic acid increase aqueous solubility by 12-fold via hydrogen-bonded networks .

- Prodrug design : Esterification of the isoindole carbonyl group (e.g., acetyloxymethyl prodrug) enhances intestinal absorption in rat models (AUC increased by 40%) .

Q. How are computational methods applied in optimizing this compound?

- Molecular dynamics (MD) simulations : Predict conformational stability of the benzamide moiety in aqueous environments (RMSD < 1.5 Å over 100 ns) .

- Free-energy perturbation (FEP) : Guides substituent selection by calculating binding affinity changes (ΔΔG) for virtual analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.